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5-Methoxy-[1,2,4]triazolo[4,3-a]pyridine

Oncology In Vivo Screening Triazolopyridine

Medicinal chemistry groups often require regioisomerically pure heterocyclic scaffolds for unambiguous SAR interpretation. 5-Methoxy-[1,2,4]triazolo[4,3-a]pyridine (CAS 501359-37-1) serves as a precisely defined negative control (inactive in the P388 Leukemia model) and a key SAR probe for c-Met kinase programs. - Distinct physicochemical profile (XLogP3=1.5, TPSA=39.4 Ų) vs. parent scaffold (XLogP3=0.9) for benchmarking computational permeability models. - Cataloged as NSC289807 in the NCI in vivo anticancer drug screen, enabling direct cross-referencing with published NCI-60 data. - Available in research-grade purity with reliable global logistics for hit-to-lead and lead optimization workflows.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
Cat. No. B1634227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-[1,2,4]triazolo[4,3-a]pyridine
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=NN=CN21
InChIInChI=1S/C7H7N3O/c1-11-7-4-2-3-6-9-8-5-10(6)7/h2-5H,1H3
InChIKeyGTSMTZVUYFHVES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-[1,2,4]triazolo[4,3-a]pyridine: Core Scaffold & Physicochemical Identifiers


5-Methoxy-[1,2,4]triazolo[4,3-a]pyridine (CAS 501359-37-1) is a substituted triazolopyridine heterocycle with the molecular formula C7H7N3O and molecular weight 149.15 g/mol [1]. It features a methoxy substituent at the 5-position of the [1,2,4]triazolo[4,3-a]pyridine core, which distinguishes it from other regioisomeric and substitutional analogs. The compound is cataloged as NSC289807 and has been screened in the NCI in vivo anticancer drug screen [2].

NCI screened In vivo P388 leukemia model-tested triazolopyridine scaffold
Negative control Inactive profile contrasts with active 3-phenyl Smo inhibitors
SAR differentiation 5-methoxy substitution alters H-bonding and lipophilicity vs. parent

Non-Interchangeability of 5-Methoxy Substitution


The [1,2,4]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, with diverse biological activities reported for various substitution patterns [1]. The 5-methoxy group imparts distinct electronic and steric properties that influence target binding and pharmacokinetics. For example, replacement of the methoxy with hydrogen (parent scaffold) or with halogens alters hydrogen-bonding capacity (H-bond acceptor count: 3 for 5-methoxy vs. 2 for parent) and lipophilicity (XLogP3: 1.5 for 5-methoxy vs. 0.9 for parent), which can drastically affect solubility, permeability, and off-target profiles [2]. Therefore, interchange of 5-methoxy-[1,2,4]triazolo[4,3-a]pyridine with other analogs without experimental validation risks loss of desired activity or introduction of unanticipated toxicity, as demonstrated by the class's varying outcomes in kinase inhibition and in vivo efficacy models [3].

Lipophilicity shift Methoxy increases LogP, which may alter permeability and off-target binding compared to parent or halogen analogs.
H-bond acceptor count Additional acceptor changes hydrogen-bonding capacity, potentially affecting kinase hinge-binding and selectivity.
Polar surface area change TPSA increase may influence solubility and membrane partitioning, altering ADME predictability.
Class-level SAR indicates that direct substitution without experimental validation may compromise target engagement or assay reproducibility.

5-Methoxy-[1,2,4]triazolo[4,3-a]pyridine vs. Closest Analogs


In Vivo Anticancer Activity: P388 Leukemia Model

5-Methoxy-[1,2,4]triazolo[4,3-a]pyridine was tested in the NCI in vivo anticancer drug screen using the P388 Leukemia model in CD2F1 mice and classified as Inactive [1]. This contrasts with some other triazolo[4,3-a]pyridine derivatives, such as TPB15, which demonstrated significant in vivo antitumor activity in TNBC xenograft models [2]. The inactivity of the 5-methoxy derivative in this leukemia model suggests a distinct selectivity profile or insufficient potency, which may be leveraged for target deconvolution or selectivity studies.

In vivo P388 model
Class-level
Inactive
Model-response contrast vs. active 3-phenyl triazolopyridine
NCI P388 leukemia, CD2F1 mice; comparator TPB15 active in TNBC xenograft
Oncology In Vivo Screening Triazolopyridine

Lipophilicity and H-Bonding Profile vs. Parent Scaffold

Computed properties for 5-Methoxy-[1,2,4]triazolo[4,3-a]pyridine reveal a XLogP3 of 1.5 and a topological polar surface area (TPSA) of 39.4 Ų, compared to the parent [1,2,4]triazolo[4,3-a]pyridine (XLogP3 ~0.9, TPSA 30.4 Ų) [1]. The methoxy group increases both lipophilicity and hydrogen-bond acceptor count (3 vs. 2), which may improve membrane permeability but also alter off-target binding profiles. These differences are quantifiable and can guide the selection of appropriate analogs for structure-activity relationship (SAR) studies.

Physicochemical profile
Reported
ΔLogP +0.6, ΔTPSA +9.0 Ų, ΔHBA +1
Supports permeability and selectivity SAR interpretation
Computed properties (PubChem); vs. parent [1,2,4]triazolo[4,3-a]pyridine
Drug-like Properties Physicochemical Profiling Triazolopyridine

5-Methoxy-[1,2,4]triazolo[4,3-a]pyridine Application Scenarios


Hedgehog Pathway Selectivity Profiling & Target Deconvolution

Leveraging the documented in vivo inactivity of 5-Methoxy-[1,2,4]triazolo[4,3-a]pyridine in the P388 Leukemia model [1], researchers can use this compound as a negative control to deconvolve target engagement and validate the selectivity of Smoothened inhibitors. Its inactivity contrasts with active triazolopyridines like TPB15, enabling clear differentiation in phenotypic assays [2].

c-Met Kinase Inhibitor SAR Expansion

Given the established c-Met inhibitory activity of substituted triazolo[4,3-a]pyridines [3], the 5-methoxy derivative serves as a key scaffold for systematic SAR studies. Its distinct H-bond acceptor count and increased lipophilicity relative to the parent scaffold can be exploited to optimize kinase binding and metabolic stability through iterative medicinal chemistry.

Physicochemical Benchmarking for Early-Stage Drug Design

The well-defined computational profile (XLogP3 = 1.5, TPSA = 39.4 Ų) [4] makes 5-Methoxy-[1,2,4]triazolo[4,3-a]pyridine a practical reference compound for benchmarking computational models of permeability, solubility, and drug-likeness in the triazolopyridine chemical space.

Application
Selection Property
Validation Focus
Hedgehog pathway selectivity studies
Negative-control response profile
In vivo model inactivity vs. active Smo inhibitors
c-Met kinase inhibitor SAR
Methoxy-substituted core scaffold
Kinase selectivity and H-bonding profile
Physicochemical benchmarking
Reported lipophilicity and polar surface area parameters
Computational model accuracy for heterocyclic libraries
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